

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

CAS number 267400-83-9

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Compound of Interest

Compound Name: 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

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An In-depth Technical Guide on **3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one**

CAS Number: 267400-83-9

Chemical Formula: C₁₄H₁₆O₄

Molecular Weight: 248.27 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

Introduction

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one is a synthetic organic compound belonging to the flavonoid family, specifically the chromone subclass.[\[4\]](#) Chromones and their derivatives are a significant class of oxygen-containing heterocyclic compounds prevalent in nature, particularly in plants and fungi.[\[5\]](#)[\[6\]](#) These compounds have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of **3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one**, with a focus on its role as an iron(III) ligand.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one** is presented in the table below.

Property	Value	Reference
CAS Number	267400-83-9	[1][2][3]
Molecular Formula	C ₁₄ H ₁₆ O ₄	[1][2][3]
Molecular Weight	248.27 g/mol	[1][2][3]
Synonyms	3-Hydroxy-2-(5-hydroxypentyl)-4H-1-benzopyran-4-one	[1][3]

Synthesis and Characterization

The synthesis of **3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one** has been previously reported.[8][9] While the detailed protocol from the original report is not provided here, the compound was characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its structure.[8][9]

Biological Activity: Iron(III) Chelation

The most extensively studied biological activity of **3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one** is its ability to act as an iron(III) chelator.[8][9] Iron chelators are of significant interest for the treatment of iron overload diseases.[9] This compound has been investigated to determine its binding affinity and stoichiometry with iron(III).

Iron Affinity Constants

The affinity constants (β values) for the formation of iron(III) complexes with **3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one** were determined by spectrophotometry in aqueous methanol solutions. The extrapolated values for aqueous solution are summarized below.

Complex	log β
$[\text{Fe}(\text{L})]^{2+}$	9.95
$[\text{Fe}(\text{L})_2]^+$	18.69
$[\text{Fe}(\text{L})_3]$	26.02

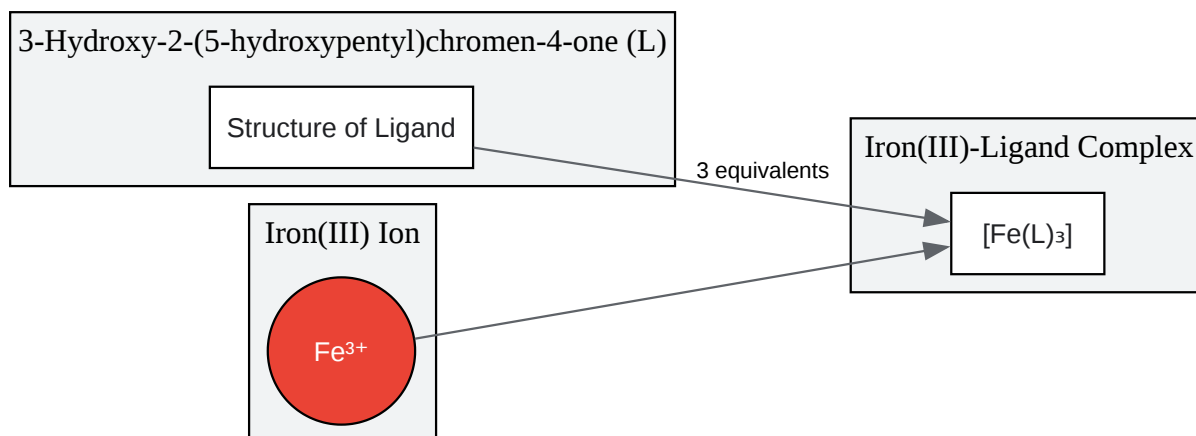
L represents the deprotonated form of **3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one**.^{[8][9]}

The corresponding pFe^{3+} value, which represents the negative logarithm of the free Fe^{3+} concentration at pH 7.4 with total iron and ligand concentrations of 1 μM and 10 μM , respectively, was calculated to be 14.64.^{[8][9]}

Ligand Binding Stoichiometry

Job plot and mass spectrometry data have demonstrated that **3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one** acts as a bidentate ligand, coordinating to iron(III) through the 3-hydroxy and 4-keto groups.^{[8][9]} At a physiological pH of 7.0, the favored complex is a 3:1 species, where three molecules of the ligand coordinate to one iron(III) ion.^{[8][9]}

Below is a diagram illustrating the proposed bidentate chelation of iron(III) by **3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one**.



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Caption: Formation of the 3:1 iron(III)-ligand complex.

Experimental Protocols

pKa Determination

The acid dissociation constant (pKa) of **3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one** was determined by alkalimetric titration.^{[8][9]}

Protocol:

- The pH electrode was calibrated by titrating a standard solution of hydrochloric acid (0.201 M) in potassium chloride (0.1 M) with potassium hydroxide (0.1 M) under an argon atmosphere at 25 °C.
- A 20.04 mL solution of 0.1 M potassium chloride containing 51.1 μM of the compound was prepared at an initial pH of 5.8.
- The solution was titrated with potassium hydroxide up to a pH of 11.1.
- The pKa value was determined from the titration data.

Determination of Iron(III) Affinity Constants

The stability constants of the iron(III) complexes were determined spectrophotometrically.

Protocol:

- Spectra of the free ligand were recorded at different pH values to observe the shift in maximum absorbance (λ_{max}) from 320 nm (protonated form, LH) to 380 nm (deprotonated form, L⁻).
- Spectra of the iron(III)-ligand complexes were recorded in a methanol:water mixture over a pH range of 1-8.
- The molar extinction coefficient spectra for each species (ML, ML₂, and ML₃) were determined.

- The absolute stability constants in different methanol:water mixtures were calculated and extrapolated to determine the values in aqueous solution.[9]

Potential Therapeutic Applications

While specific therapeutic applications for **3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one** have not been established, its iron chelation properties suggest potential for further investigation in the context of iron overload disorders.[9] Furthermore, the broader class of chromones has been associated with various biological activities, including:

- Antioxidant activity: Scavenging of free radicals.[4]
- Anti-inflammatory activity: Inhibition of inflammatory pathways.[7]
- Antimicrobial activity: Efficacy against bacteria and fungi.[5][10]

Future research may explore whether **3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one** exhibits any of these additional biological effects.

Conclusion

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one is a synthetic chromone derivative with well-characterized iron(III) binding properties. It functions as a bidentate ligand, forming a stable 3:1 complex with iron(III) at physiological pH. This compound serves as a biochemical reagent for research purposes and holds potential for further investigation as a therapeutic agent, particularly in the field of iron chelation therapy. The broader pharmacological potential of the chromone scaffold suggests that further studies into the biological activities of this specific molecule are warranted.

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